2-(2-aminoethoxy)ethyl hydrogen sulfate;2-[bis(2-hydroxyethyl)amino]ethanol
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Overview
Description
2-(2-aminoethoxy)ethyl hydrogen sulfate;2-[bis(2-hydroxyethyl)amino]ethanol is a compound commonly used in cosmetic formulations. It is a derivative of coconut fatty acids and is known for its surfactant properties. This compound is a combination of triethanolamine, polyethylene glycol, and coconut fatty acids, and it is used for its ability to cleanse, foam, and emulsify in various personal care products .
Preparation Methods
2-(2-aminoethoxy)ethyl hydrogen sulfate;2-[bis(2-hydroxyethyl)amino]ethanol is synthesized through a series of chemical reactions involving triethanolamine, polyethylene glycol, and coconut fatty acids. The process typically involves the following steps:
Esterification: Coconut fatty acids are reacted with polyethylene glycol to form polyethylene glycol esters.
Amidation: The polyethylene glycol esters are then reacted with triethanolamine to form the amide.
Sulfation: The final step involves sulfation, where the amide is treated with sulfuric acid to form the sulfate ester
Chemical Reactions Analysis
2-(2-aminoethoxy)ethyl hydrogen sulfate;2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under certain conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfate group to a sulfide group.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
2-(2-aminoethoxy)ethyl hydrogen sulfate;2-[bis(2-hydroxyethyl)amino]ethanol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and improve reaction kinetics.
Biology: In biological research, it is used to study the effects of surfactants on cell membranes and protein interactions.
Medicine: It is used in the formulation of pharmaceutical products, particularly in topical applications where its surfactant properties help in the delivery of active ingredients.
Industry: It is widely used in the cosmetic industry for the formulation of shampoos, body washes, and other personal care products due to its cleansing and foaming properties
Mechanism of Action
The mechanism of action of tea-peg-3 cocamide sulfate is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for the formation of emulsions and the trapping of air to create foam. This action is facilitated by the amphiphilic nature of the molecule, which has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. The hydrophilic part interacts with water, while the hydrophobic part interacts with oils and fats, allowing for effective cleansing and emulsification .
Comparison with Similar Compounds
2-(2-aminoethoxy)ethyl hydrogen sulfate;2-[bis(2-hydroxyethyl)amino]ethanol is similar to other surfactants such as:
Cocamidopropyl betaine: Another coconut-derived surfactant known for its mildness and foaming properties.
Sodium lauryl sulfate: A widely used surfactant known for its strong cleansing and foaming abilities but can be more irritating to the skin.
Cocamide DEA: A diethanolamine derivative of coconut fatty acids, used for its foaming and thickening properties. This compound is unique in its combination of triethanolamine, polyethylene glycol, and coconut fatty acids, which provides a balance of effective cleansing, foaming, and emulsifying properties with relatively low irritation potential
Properties
CAS No. |
73246-94-3 |
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Molecular Formula |
C10H26N2O8S |
Molecular Weight |
334.39 g/mol |
IUPAC Name |
2-(2-aminoethoxy)ethyl hydrogen sulfate;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C6H15NO3.C4H11NO5S/c8-4-1-7(2-5-9)3-6-10;5-1-2-9-3-4-10-11(6,7)8/h8-10H,1-6H2;1-5H2,(H,6,7,8) |
InChI Key |
WJZBEAFISWYEOJ-UHFFFAOYSA-N |
SMILES |
C(COCCOS(=O)(=O)O)N.C(CO)N(CCO)CCO |
Canonical SMILES |
C(COCCOS(=O)(=O)O)N.C(CO)N(CCO)CCO |
Origin of Product |
United States |
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